molecular formula C10H18F3NO2 B13222556 5-Amino-6,6-dimethyl-3-(trifluoromethyl)heptanoic acid

5-Amino-6,6-dimethyl-3-(trifluoromethyl)heptanoic acid

Cat. No.: B13222556
M. Wt: 241.25 g/mol
InChI Key: OXOSSQSXIJTZSH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6,6-dimethyl-3-(trifluoromethyl)heptanoic acid typically involves multi-step organic reactions. . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6,6-dimethyl-3-(trifluoromethyl)heptanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as nitro derivatives, alcohols, aldehydes, and substituted amino acids .

Scientific Research Applications

5-Amino-6,6-dimethyl-3-(trifluoromethyl)heptanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-6,6-dimethyl-3-(trifluoromethyl)heptanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to target proteins and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-6,6-dimethyl-3-(trifluoromethyl)heptanoic acid is unique due to its heptanoic acid backbone combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research applications .

Properties

Molecular Formula

C10H18F3NO2

Molecular Weight

241.25 g/mol

IUPAC Name

5-amino-6,6-dimethyl-3-(trifluoromethyl)heptanoic acid

InChI

InChI=1S/C10H18F3NO2/c1-9(2,3)7(14)4-6(5-8(15)16)10(11,12)13/h6-7H,4-5,14H2,1-3H3,(H,15,16)

InChI Key

OXOSSQSXIJTZSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CC(CC(=O)O)C(F)(F)F)N

Origin of Product

United States

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